methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Overview
Description
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems, exhibiting versatile biological activities . .
Mode of Action
The mode of action of triazole compounds generally involves binding to enzymes and receptors in the biological system
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound has been shown to inhibit specific kinases, thereby modulating signal transduction processes. Additionally, it binds to certain proteins, altering their conformation and activity, which can lead to changes in cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For example, the compound can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular functions, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it may inhibit enzymes involved in nucleotide synthesis, affecting the availability of nucleotides for DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes by active transport mechanisms, and its distribution within tissues can be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Microwave-assisted synthesis is favored due to its efficiency and eco-friendliness. The reaction is typically carried out in dry toluene at elevated temperatures (around 140°C) to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as an antimicrobial and antiviral agent due to its triazole moiety.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and other industrial products .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Evaluated for its anticancer properties.
[1,2,4]Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Uniqueness
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate stands out due to its specific structural features and the potential for diverse biological activities. Its unique combination of the triazole and pyridine rings provides a versatile scaffold for drug development and other applications .
Biological Activity
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity. For instance, a recent study detailed a method involving the reaction of 1-amino-2-imino derivatives with isothiocyanates to yield functionalized triazolo derivatives in high yields (up to 90%) .
Antitumor Activity
This compound has shown promising antitumor activity. In one study, a series of triazolo derivatives were synthesized and evaluated for their ability to inhibit c-Met kinase, an important target in cancer therapy. Among these compounds, certain derivatives exhibited selective inhibition of c-Met with significant antitumor efficacy against gastric cancer cell lines (SNU5) and non-small cell lung cancer xenografts in mice .
Table 1: Antitumor Activity of Triazolo Derivatives
Compound | IC50 (µM) | Selectivity | In Vivo Efficacy |
---|---|---|---|
4d | 0.15 | High | Effective |
4e | 0.25 | Moderate | Moderate |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that several derivatives of methyl [1,2,4]triazolo[4,3-a]pyridine exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6e | E. coli | 12 µg/mL |
10a | S. aureus | 8 µg/mL |
Antiviral Activity
In addition to its antitumor and antimicrobial properties, this compound has demonstrated antiviral activity against influenza viruses. It was shown to inhibit the interaction between viral proteins PA and PB1 effectively at low concentrations (IC50 = 12 µM) without exhibiting cytotoxicity in host cells .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- c-Met Kinase : Inhibition leads to reduced tumor growth and metastasis.
- Bacterial Enzymes : Disruption of essential metabolic pathways in bacteria.
- Viral Protein Interactions : Blocking critical interactions necessary for viral replication.
Case Study 1: c-Met Inhibition in Gastric Cancer
In a controlled study involving human gastric cancer models (MKN-45), this compound derivatives were administered at varying doses. The results indicated a dose-dependent reduction in tumor size and proliferation rates compared to control groups treated with standard chemotherapy agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential against multi-drug resistant strains of bacteria. The study highlighted the effectiveness of methyl [1,2,4]triazolo[4,3-a]pyridine derivatives in overcoming resistance mechanisms that are prevalent in clinical isolates.
Properties
IUPAC Name |
methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-11-5-9-10-7(6)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBPKHAUQYFVLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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